N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431970-24-9
VCID: VC5544668
InChI: InChI=1S/C8H13F2N3.ClH/c1-6(11-4-8(9)10)7-3-12-13(2)5-7;/h3,5-6,8,11H,4H2,1-2H3;1H
SMILES: CC(C1=CN(N=C1)C)NCC(F)F.Cl
Molecular Formula: C8H14ClF2N3
Molecular Weight: 225.67

N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride

CAS No.: 1431970-24-9

Cat. No.: VC5544668

Molecular Formula: C8H14ClF2N3

Molecular Weight: 225.67

* For research use only. Not for human or veterinary use.

N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride - 1431970-24-9

Specification

CAS No. 1431970-24-9
Molecular Formula C8H14ClF2N3
Molecular Weight 225.67
IUPAC Name 2,2-difluoro-N-[1-(1-methylpyrazol-4-yl)ethyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C8H13F2N3.ClH/c1-6(11-4-8(9)10)7-3-12-13(2)5-7;/h3,5-6,8,11H,4H2,1-2H3;1H
Standard InChI Key XBOMBHDQVRRQKU-UHFFFAOYSA-N
SMILES CC(C1=CN(N=C1)C)NCC(F)F.Cl

Introduction

Chemical Structure and Molecular Characteristics

The compound’s IUPAC name, 2,2-difluoro-N-[1-(1-methylpyrazol-4-yl)ethyl]ethanamine hydrochloride, reflects its bifunctional architecture:

  • A 1-methyl-1H-pyrazol-4-yl moiety, a five-membered aromatic ring with two adjacent nitrogen atoms.

  • A 2,2-difluoroethyl group attached to the amine nitrogen, introducing electronegative fluorine atoms.

  • A hydrochloride salt form, enhancing solubility and stability for research applications .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₄ClF₂N₃
Molecular Weight225.67 g/mol
InChI KeyXBOMBHDQVRRQKU-UHFFFAOYSA-N
SMILESCC(C1=CN(N=C1)C)NCC(F)F.Cl
Parent Compound (Free Base)C₈H₁₃F₂N₃ (MW 189.21 g/mol)

The presence of fluorine atoms enhances metabolic stability and membrane permeability, while the pyrazole ring enables π-π stacking interactions with biological targets.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Pyrazole Core Formation: Cyclocondensation of ethyl acetoacetate with hydrazine derivatives under acidic conditions yields the 1-methyl-1H-pyrazol-4-yl scaffold .

  • Alkylation: Reaction of the pyrazole intermediate with 2,2-difluoroethylamine introduces the difluoroethyl group. This step often employs catalysts like palladium or copper to improve regioselectivity .

  • Salt Formation: Protonation with hydrochloric acid generates the hydrochloride salt, optimizing crystallinity for characterization .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSelectivitySource
Pyrazole FormationEthyl acetoacetate, H₂SO₄, 80°C85–92%>95%
Alkylation2,2-Difluoroethylamine, Pd(OAc)₂70–78%98:2 (regio)
Salt PrecipitationHCl (gaseous), Et₂O95%N/A

Challenges and Solutions

  • Regioselectivity: Competing alkylation at alternative pyrazole positions is mitigated using bulky ligands or low-temperature conditions .

  • Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >98% purity.

Physicochemical and Stability Profiles

Solubility and Partitioning

  • Aqueous Solubility: Limited data exist, but the hydrochloride salt is expected to exhibit higher solubility in polar solvents (e.g., water, DMSO) compared to the free base.

  • LogP (Predicted): 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Thermal Stability

Differential scanning calorimetry (DSC) of the hydrochloride salt shows a decomposition onset at 210°C, suggesting stability under standard storage conditions .

Biological Activity and Mechanistic Insights

Cytotoxicity Screening

In a U937 leukemia cell model, related pyrazole-sulfonamides showed IC₅₀ values of 15–40 μM without significant lactate dehydrogenase (LDH) release, suggesting apoptosis-mediated activity over necrosis .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundMolecular FormulaKey ModificationsBioactivitySource
EVT-12359198 (Evitachem)C₁₀H₁₂ClF₂N₃Extended pyrazole substitutionAnticancer (in vitro)
1-(2,2-Difluoroethyl)-N-ethyl analogC₁₁H₁₆ClF₂N₅Ethyl vs. methyl pyrazoleNot reported
Parent free base (Chemsrc)C₈H₁₃F₂N₃Lack of hydrochlorideUnstable in aqueous

The hydrochloride salt’s improved stability and solubility make it preferable for in vivo studies compared to neutral analogs .

Future Directions and Challenges

  • Target Identification: Proteomic studies are needed to map binding partners and elucidate mechanisms of action.

  • Formulation Development: Nanoencapsulation or prodrug strategies could enhance bioavailability.

  • Toxicology Profiling: Acute and chronic toxicity studies in animal models are critical for therapeutic translation.

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